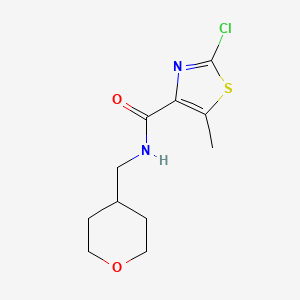![molecular formula C19H21N5O3 B10867761 3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is a complex organic compound featuring a pyrimidine ring fused with an imidazo[1,5-b]isoquinoline structure. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the imidazo[1,5-b]isoquinoline core. Key steps include:
Formation of the Pyrimidine Derivative: This involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents under controlled conditions.
Construction of the Imidazo[1,5-b]isoquinoline Core: This step involves cyclization reactions, often using catalysts and specific solvents to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE involves its interaction with specific molecular targets. It is known to bind to DNA, causing disruption in the replication process, which is crucial for its anticancer properties. Additionally, it may inhibit certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the pyrimidine core but lacks the imidazo[1,5-b]isoquinoline structure.
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3Z)-3-(4,6-dimethylpyrimidin-2-yl)imino-7,8-dimethoxy-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H21N5O3/c1-10-5-11(2)21-18(20-10)23-19-22-17(25)14-6-12-7-15(26-3)16(27-4)8-13(12)9-24(14)19/h5,7-8,14H,6,9H2,1-4H3,(H,20,21,22,23,25) |
InChI Key |
HUWRCUNUJGTRDU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C\2/NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
![5-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B10867707.png)
![N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10867711.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10867715.png)
![2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)
![(4E)-4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867740.png)
![4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
![2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867754.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
